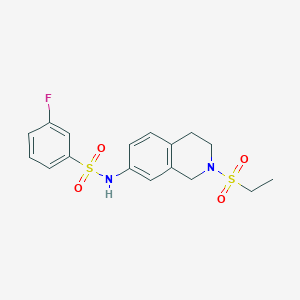

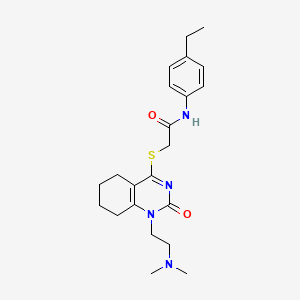

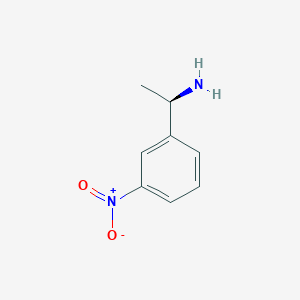

N-methyl-1-(oxan-4-yl)piperidin-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-methyl-1-(oxan-4-yl)piperidin-4-amine, also known as 4-MeO-PCP, is a dissociative anesthetic drug that belongs to the arylcyclohexylamine class. It was first synthesized in the 1960s as a potential anesthetic agent, but its use was discontinued due to its adverse effects. Today, it is primarily used as a research chemical to study the mechanism of action and biochemical and physiological effects of dissociative drugs.

Applications De Recherche Scientifique

Anticancer Applications

Piperidine derivatives have been utilized in different ways as anticancer agents . For instance, a series of N-(piperidine-4-yl) benzamide compounds were synthesized and investigated for their effect against cancer cells .

Antiviral Applications

Piperidine derivatives have also been used as antiviral agents . Their unique structure allows them to interfere with the replication process of certain viruses.

Antimalarial Applications

The antimalarial properties of piperidine derivatives have been explored in various studies . These compounds can inhibit the growth of Plasmodium parasites, which cause malaria.

Antimicrobial and Antifungal Applications

Piperidine derivatives have shown significant antimicrobial and antifungal properties . They can inhibit the growth of various types of bacteria and fungi, making them useful in treating a variety of infections.

Antihypertensive Applications

Piperidine derivatives have been used as antihypertensive agents . They can help lower blood pressure by relaxing blood vessels, thereby improving blood flow.

Analgesic and Anti-inflammatory Applications

Piperidine derivatives have been used as analgesic and anti-inflammatory agents . They can help relieve pain and reduce inflammation by inhibiting the production of certain chemicals in the body that cause these symptoms.

Anti-Alzheimer Applications

Piperidine derivatives have been used in the treatment of Alzheimer’s disease . They can help improve memory and cognitive function by preventing the breakdown of acetylcholine, a neurotransmitter that is important for memory and learning.

Antipsychotic Applications

Piperidine derivatives have been used as antipsychotic agents . They can help manage symptoms of mental disorders by affecting certain chemicals in the brain.

Mécanisme D'action

Target of Action

The primary target of N-methyl-1-(oxan-4-yl)piperidin-4-amine Compounds with a similar structure have been known to inhibit tubulin polymerization .

Mode of Action

The exact mode of action of N-methyl-1-(oxan-4-yl)piperidin-4-amine Based on the information available, it can be inferred that it might interact with its targets, possibly leading to changes in cellular processes .

Biochemical Pathways

The specific biochemical pathways affected by N-methyl-1-(oxan-4-yl)piperidin-4-amine Given its potential role in inhibiting tubulin polymerization, it might affect pathways related to cell division and growth .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of N-methyl-1-(oxan-4-yl)piperidin-4-amine Compounds with similar structures have shown good in vitro admet and in vivo pharmacokinetic characteristics .

Result of Action

The molecular and cellular effects of N-methyl-1-(oxan-4-yl)piperidin-4-amine Based on its potential role in inhibiting tubulin polymerization, it might lead to changes in cell division and growth .

Propriétés

IUPAC Name |

N-methyl-1-(oxan-4-yl)piperidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O/c1-12-10-2-6-13(7-3-10)11-4-8-14-9-5-11/h10-12H,2-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKVNOHYPJPWWRB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCN(CC1)C2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 3-[methyl-[4-(trifluoromethylsulfonyloxy)pyrimidin-2-yl]amino]pyrrolidine-1-carboxylate](/img/structure/B2548450.png)

![2,3-dichloro-N-(6-methoxy-3-pyridinyl)-3-[(4-methylbenzyl)sulfonyl]acrylamide](/img/structure/B2548452.png)

![N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide](/img/structure/B2548459.png)

![7-(4-Chlorophenyl)-2-pentyl[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2548465.png)

![2-Cyano-3-[2-(phenoxymethyl)-1,3-thiazol-4-yl]prop-2-enamide](/img/structure/B2548468.png)